

Comparative Analysis of ZSH-512 Metabolic Pathways Across Preclinical Species and Humans

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Compound of Interest		
Compound Name:	ZSH-512	
Cat. No.:	B15545316	Get Quote

Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of the novel therapeutic agent **ZSH-512** in humans, cynomolgus monkeys (Macaca fascicularis), and Sprague-Dawley rats. The data presented herein is intended to support the selection of appropriate preclinical models and to anticipate human metabolic profiles.

Executive Summary

ZSH-512 is an investigational small molecule inhibitor of the XYZ protein kinase. Understanding its metabolic fate is critical for predicting its efficacy, safety, and pharmacokinetic profile. This document outlines the primary metabolic routes of **ZSH-512**, highlights key interspecies differences, and provides the experimental methodologies used to derive these findings. Significant species-dependent variations were observed, particularly in the contribution of oxidative and conjugative pathways, which has important implications for preclinical toxicity and efficacy studies.

Comparative Metabolic Profile

The metabolism of **ZSH-512** is primarily hepatic, involving both Phase I and Phase II reactions. The principal metabolic pathways include N-dealkylation and aromatic hydroxylation, followed by glucuronidation.

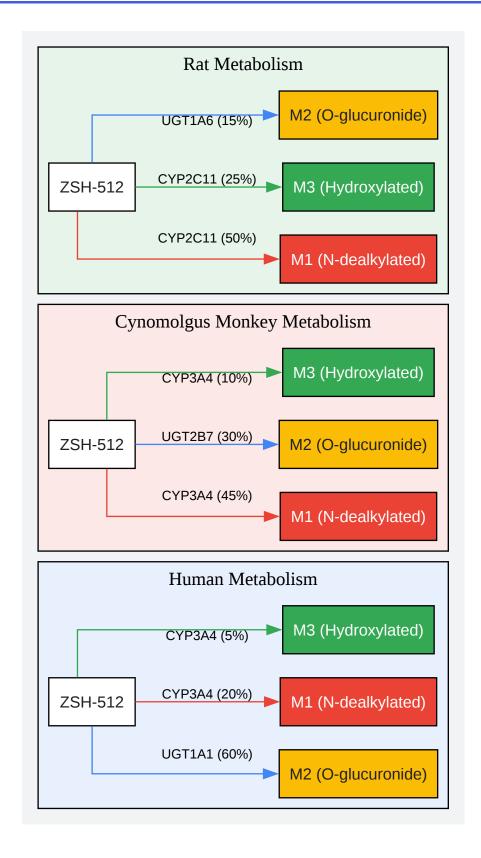


Parameter	Human	Cynomolgus Monkey	Rat
Primary Metabolizing Enzyme	CYP3A4, UGT1A1	CYP3A4, UGT2B7	CYP2C11, UGT1A6
Intrinsic Clearance (CLint, µL/min/mg protein)	15.2 ± 2.1	25.8 ± 3.4	45.1 ± 5.9
Major Metabolite(s)	M2 (O-glucuronide)	M1 (N-dealkylated)	M1 (N-dealkylated)
% Parent Compound Metabolized (24h)	85%	92%	95%
% Formation of M1 (N-dealkylated)	20%	45%	50%
% Formation of M2 (O-glucuronide)	60%	30%	15%
% Formation of M3 (Hydroxylated)	5%	10%	25%

Metabolic Pathway Diagrams

The following diagrams illustrate the metabolic transformations of **ZSH-512**.





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Caption: Comparative metabolic pathways of **ZSH-512** in different species.



Experimental Protocols

The data presented in this guide were generated using the following validated experimental protocols.

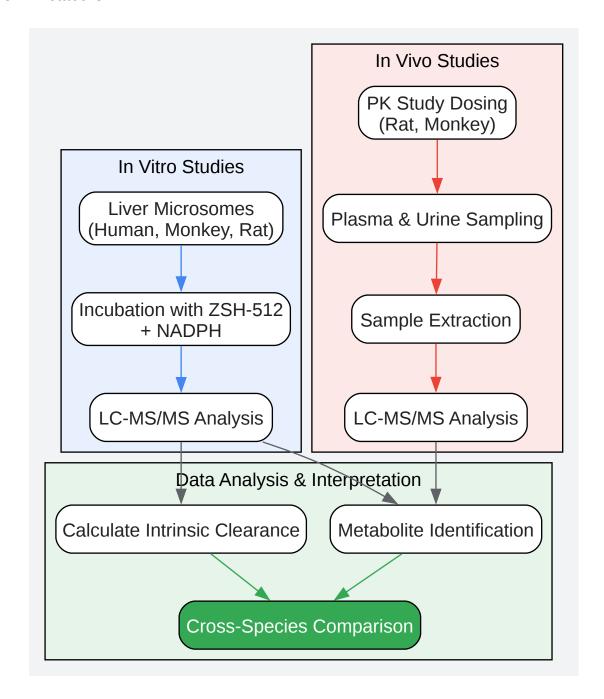
- Objective: To determine the intrinsic clearance and identify major metabolites of **ZSH-512**.
- Materials: Pooled liver microsomes (human, cynomolgus monkey, rat), ZSH-512, NADPH regenerating system, potassium phosphate buffer (pH 7.4).
- Procedure:
 - \circ A reaction mixture containing liver microsomes (0.5 mg/mL protein), **ZSH-512** (1 μ M), and potassium phosphate buffer was pre-warmed at 37°C.
 - The reaction was initiated by adding the NADPH regenerating system.
 - Aliquots were taken at specified time points (0, 5, 15, 30, 60 minutes) and the reaction was quenched with an equal volume of ice-cold acetonitrile containing an internal standard.
 - Samples were centrifuged to precipitate proteins, and the supernatant was analyzed by LC-MS/MS.
- Data Analysis: The disappearance of the parent compound over time was used to calculate the intrinsic clearance (CLint).
- Objective: To identify the chemical structures of ZSH-512 metabolites.
- Instrumentation: High-resolution mass spectrometer coupled with a liquid chromatography system.
- Procedure:
 - Samples from the liver microsome incubation were injected into the LC-MS/MS system.
 - Metabolites were separated using a C18 reverse-phase column with a gradient elution.



- Mass spectra were acquired in both positive and negative ion modes.
- Metabolite structures were proposed based on their mass-to-charge ratio (m/z) and fragmentation patterns compared to the parent compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow used for the cross-species comparison of **ZSH-512** metabolism.





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Caption: Workflow for cross-species metabolic comparison of **ZSH-512**.

Conclusion

The metabolic profile of **ZSH-512** shows significant quantitative differences between humans, cynomolgus monkeys, and rats. While the cynomolgus monkey mirrors the human profile more closely in its reliance on CYP3A4 for oxidative metabolism, it exhibits a higher rate of N-dealkylation. In contrast, rats show a much higher overall clearance rate driven by different enzyme isoforms (CYP2C11) and a different primary metabolite profile. These differences should be carefully considered when designing long-term toxicology studies and predicting human pharmacokinetics. The dominance of UGT1A1-mediated glucuronidation in humans suggests a lower risk of drug-drug interactions involving CYP enzyme inhibition.

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